Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidinone moiety through a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of 1-butyl-5-oxopyrrolidine through the reaction of butylamine with succinic anhydride.
Coupling with 4-Aminobenzoic Acid: The pyrrolidinone moiety is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid.
Esterification: The final step involves the esterification of the intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the pyrrolidinone and benzoate moieties allows it to interact with hydrophobic and hydrophilic regions of the target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the pyrrolidinone moiety.
N-Butyl-4-aminobenzoate: Contains the benzoate and butyl groups but lacks the pyrrolidinone structure.
1-Butyl-5-oxopyrrolidine: Contains the pyrrolidinone moiety but lacks the benzoate ester linkage.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C25H29N3O5/c1-3-5-14-28-16-18(15-22(28)29)24(31)26-19-12-10-17(11-13-19)23(30)27-21-9-7-6-8-20(21)25(32)33-4-2/h6-13,18H,3-5,14-16H2,1-2H3,(H,26,31)(H,27,30) |
InChI Key |
XCKMNFGFCASHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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